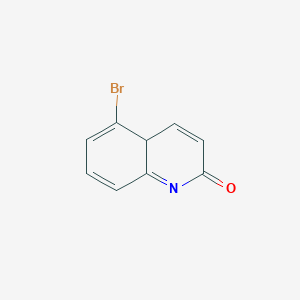

5-bromo-4aH-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromoquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 5th position and a keto group at the 2nd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoquinolin-2(1H)-one can be achieved through several methods. One common approach involves the bromination of quinolin-2(1H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as acetic acid or chloroform under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 5-Bromoquinolin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromoquinolin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form quinoline-2,5-dione derivatives.

Reduction Reactions: Reduction of the keto group can yield 5-bromoquinolin-2-ol.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted quinolin-2(1H)-one derivatives, quinoline-2,5-dione, and 5-bromoquinolin-2-ol.

Scientific Research Applications

5-Bromoquinolin-2(1H)-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Bromoquinolin-2(1H)-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine atom and the keto group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-bromoquinoline: Similar structure but with an amino group instead of a keto group.

5-Bromoquinolin-2-amine: Contains an amine group at the 2nd position instead of a keto group.

Uniqueness

5-Bromoquinolin-2(1H)-one is unique due to the presence of both a bromine atom and a keto group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

5-Bromo-4aH-quinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a bromine atom at the 5-position and a carbonyl group at the 2-position of the quinoline ring, contributing to its biological reactivity.

Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action primarily involves inducing apoptosis in cancer cells.

In Vitro Studies

-

Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including:

- Human cervical cancer (HeLa)

- Rat glioblastoma (C6)

- Human adenocarcinoma (HT29)

- Results : In a comparative study, this compound demonstrated significant antiproliferative activity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | XX |

| 6-Bromo-5-nitroquinoline | HT29 | XX |

| 5-Fluorouracil | HT29 | XX |

Note: Actual IC50 values need to be filled based on specific study results.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess notable antimicrobial properties. These compounds have been shown to exhibit activity against various bacterial and fungal strains.

- Mechanism : The antimicrobial action is often attributed to disruption of microbial cell membranes and interference with nucleic acid synthesis.

- Comparative Efficacy : In studies comparing different quinoline derivatives, it was found that those with bromine substitutions had enhanced antimicrobial activity .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, this compound has been investigated for other biological effects:

- Anticonvulsant Activity : Some derivatives have shown potential in modulating neuronal excitability, suggesting possible applications in treating epilepsy .

- Anti-inflammatory Properties : There is emerging evidence that certain derivatives can reduce inflammation markers in vitro, indicating potential therapeutic uses in inflammatory diseases .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

- Study on Cancer Cell Lines : A detailed study assessed the compound's impact on apoptosis markers in HeLa cells, revealing increased levels of caspase activation and PARP cleavage, indicative of apoptotic cell death .

- Antimicrobial Efficacy : Another study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-4aH-quinolin-2-one, and how can reaction conditions be optimized?

- Methodology : A common approach involves halogenation of the quinolinone core. For example, bromination at the 5-position can be achieved using phosphorus oxychloride (POCl₃) as a chlorination agent, followed by substitution with bromine sources like N-bromosuccinimide (NBS) under controlled conditions. Optimize reaction temperature (e.g., 80–100°C) and stoichiometry to minimize side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Resolve aromatic proton environments (δ 7.0–8.5 ppm) and carbonyl signals (δ ~165 ppm). Use 2D NMR (COSY, HSQC) to assign regiochemistry .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Identify carbonyl stretching (~1680 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

- Guidelines : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Use desiccants to mitigate moisture absorption, which can degrade the quinolinone core .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of acid catalysis in functionalizing this compound?

- Methodology :

- Kinetic Studies : Compare reaction rates under varying acid strengths (e.g., H₂SO₄ vs. p-TsOH) to identify protonation-dependent intermediates.

- Isotopic Labeling : Use deuterated solvents (D₂O, CD₃OD) to track proton transfer steps in tandem reactions (e.g., cyclization or cross-coupling) .

- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to map energy barriers for bromine displacement or ring-opening pathways .

Q. How can researchers resolve discrepancies in melting point or spectral data for this compound derivatives?

- Troubleshooting :

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DMF) to isolate stable crystalline forms. Validate via X-ray diffraction .

- Impurity Profiling : Use LC-MS to detect trace by-products (e.g., dehalogenated species) and refine purification protocols .

Q. What strategies enhance the regioselectivity of cross-coupling reactions involving this compound?

- Methodology :

- Catalytic Systems : Employ Pd(PPh₃)₄ with ligands (e.g., XPhos) to favor Suzuki-Miyaura coupling at the 5-bromo position over competing sites.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and improve yields (>80%) .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Protocols :

Properties

Molecular Formula |

C9H6BrNO |

|---|---|

Molecular Weight |

224.05 g/mol |

IUPAC Name |

5-bromo-4aH-quinolin-2-one |

InChI |

InChI=1S/C9H6BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-6H |

InChI Key |

WLWMEUCXNZPHNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)C=CC2C(=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.